molecular formula C15H17N3O2S B2498215 (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 1170592-25-2

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2498215
CAS No.: 1170592-25-2
M. Wt: 303.38
InChI Key: ZKKMZKUTFYKMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic compound that features a unique combination of functional groups, including a cyclopropyl group, an oxadiazole ring, a piperidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Piperidine Ring Formation: The piperidine ring can be synthesized through various methods, including reductive amination or cyclization of appropriate precursors.

    Thiophene Ring Introduction: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the piperidine nitrogen.

    Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group.

    Substitution: Substitution reactions can occur at various positions, especially on the thiophene and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenation reagents, nucleophiles, and electrophiles are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic transformations.

    Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: It could be used as a probe to study biological pathways and mechanisms.

Industry

    Polymer Science: Could be used in the synthesis of novel polymers with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • (4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone
  • (4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone

Uniqueness

The presence of the cyclopropyl group in (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone distinguishes it from other similar compounds, potentially imparting unique steric and electronic properties that could influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-15(12-2-1-9-21-12)18-7-5-11(6-8-18)14-17-16-13(20-14)10-3-4-10/h1-2,9-11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKMZKUTFYKMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.